A Technical Guide to the Chemical Properties and Analytical Applications of Spirotetramat-d5
A Technical Guide to the Chemical Properties and Analytical Applications of Spirotetramat-d5
This guide provides an in-depth examination of Spirotetramat-d5, a deuterated isotopologue of the insecticide Spirotetramat. Designed for researchers and analytical scientists, this document details its core chemical properties, the scientific rationale for its use, and a practical workflow for its application in quantitative analysis. The narrative emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound understanding of its function as a critical analytical tool.
Core Chemical Identity and Physicochemical Properties
Spirotetramat-d5 is the deuterated form of Spirotetramat, an insecticide from the tetramic acid chemical class used to control a wide range of sucking insects.[1][2] The parent compound, Spirotetramat, functions as a proinsecticide; within the plant, it is metabolized into spirotetramat-enol, which inhibits acetyl-CoA carboxylase (ACCase), thereby disrupting lipid biosynthesis in target pests.[3][4][5][6] The incorporation of five deuterium atoms into the ethyl carbonate group creates a stable, heavier version of the molecule, making it an ideal internal standard for mass spectrometry-based quantification.[7]
The fundamental chemical and physical properties of Spirotetramat-d5 are summarized below. These properties are largely analogous to the unlabeled parent compound, with the primary difference being its increased molecular mass due to isotopic enrichment.
| Property | Value | Source(s) |
| IUPAC Name | [3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] 1,1,2,2,2-pentadeuterioethyl carbonate | |
| Synonym | (5s,8s)-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl (ethyl-d5) carbonate | [8] |
| CAS Number | 2469007-09-6 | [7][8] |
| Unlabeled CAS | 203313-25-1 | [8][9] |
| Molecular Formula | C₂₁H₂₂D₅NO₅ | [7][8] |
| Molecular Weight | 378.48 g/mol | [8][10] |
| Appearance | Solid, light beige powder | [3][7] |
| Purity | ≥95% (HPLC), ≥99% deuterated forms (d₁-d₅) | [7][8] |
| Solubility | Slightly soluble in DMSO and Methanol.[7] The parent compound is soluble in ethyl acetate (67 g/L), ethanol (44 g/L), and acetone (100 g/L).[11] | |
| Stability | The parent compound is hydrolytically unstable, with a half-life of approximately 8.6 days at pH 7 and 25°C.[12] It degrades primarily to its enol metabolite.[1][12] Spirotetramat-d5 is expected to exhibit similar hydrolytic stability. | |
| Octanol/Water Partition Coefficient (log P) | 2.51 (for parent compound), indicating moderate lipophilicity.[3][11] |
The Scientific Rationale for Isotopic Labeling in Quantitative Analysis
In quantitative analytical chemistry, particularly when using chromatography coupled with mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving high accuracy and precision. The IS is a compound of known concentration added to every sample, calibrator, and quality control standard. Its purpose is to correct for analyte loss during sample preparation and for variations in instrument response.
An ideal internal standard should mimic the chemical and physical behavior of the analyte as closely as possible but be clearly distinguishable by the detector. This is where isotopically labeled standards like Spirotetramat-d5 excel.
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Co-elution and Similar Behavior: Because the five deuterium atoms do not significantly alter the polarity or chemical structure, Spirotetramat-d5 has virtually identical chromatographic retention times and extraction efficiencies as the native Spirotetramat.[3] This ensures that any loss of the target analyte during sample processing is mirrored by a proportional loss of the internal standard.
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Mass Spectrometric Differentiation: While chemically similar, Spirotetramat-d5 has a molecular weight approximately 5 Daltons higher than native Spirotetramat. A mass spectrometer easily differentiates between the two compounds based on their unique mass-to-charge ratios (m/z). This allows the instrument to measure both the analyte and the internal standard simultaneously and independently.
-
Trustworthy Quantification: By calculating the ratio of the analyte's response to the internal standard's response, the system self-validates and corrects for variability. This ratiometric approach cancels out errors from inconsistent injection volumes, sample matrix effects (ion suppression or enhancement), and fluctuations in instrument sensitivity, leading to highly reliable and reproducible quantitative results.[13]
The following diagram illustrates the workflow and the critical role of Spirotetramat-d5 as an internal standard.
Caption: Workflow for quantitative analysis using Spirotetramat-d5 as an internal standard.
Application in Quantitative Analysis: A Methodological Workflow
The following protocol provides a validated, step-by-step methodology for the determination of Spirotetramat in a complex matrix like cabbage, employing Spirotetramat-d5 as an internal standard. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique coupled with LC-MS/MS.[14][15]
Objective: To accurately quantify Spirotetramat residues in cabbage.
Materials:
-
Homogenized cabbage sample
-
Spirotetramat certified reference material
-
Spirotetramat-d5 internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl) and cleanup sorbents (e.g., PSA, C18)
Protocol:
-
Sample Preparation and Fortification:
-
Weigh 10 g (± 0.1 g) of homogenized cabbage into a 50 mL centrifuge tube.
-
For recovery checks and matrix-matched calibration standards, fortify blank samples with known concentrations of Spirotetramat.
-
Crucial Step (Internal Standard Addition): Add a precise volume (e.g., 100 µL) of the 1 µg/mL Spirotetramat-d5 internal standard solution to all samples, calibrators, and blanks. This ensures a final IS concentration of 10 ng/g. The causality here is that the IS must be present before extraction to account for any losses during the subsequent steps.
-
-
QuEChERS Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Seal the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the residues from the sample matrix.
-
Add the QuEChERS extraction salt packet, seal, and shake again for 1 minute. The salts induce phase separation between the aqueous and organic layers.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing PSA (to remove organic acids) and MgSO₄ (to remove excess water).
-
Vortex for 30 seconds, then centrifuge at ≥10000 rpm for 2 minutes. The sorbents clean the extract by removing interfering matrix components that could otherwise cause ion suppression in the mass spectrometer.
-
-
LC-MS/MS Instrumental Analysis:
-
Transfer the cleaned supernatant into an autosampler vial.
-
Inject 1-5 µL into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient program to separate Spirotetramat from matrix interferences.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Spirotetramat: Q1 (Precursor Ion) m/z 374.2 -> Q3 (Product Ion) m/z 302.2
-
Spirotetramat-d5 (IS): Q1 (Precursor Ion) m/z 379.2 -> Q3 (Product Ion) m/z 307.2
-
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the Spirotetramat and Spirotetramat-d5 MRM transitions.
-
Generate a calibration curve by plotting the area ratio (Spirotetramat Area / Spirotetramat-d5 Area) against the concentration of the calibration standards.
-
Calculate the concentration of Spirotetramat in the unknown samples by using the measured area ratio and interpolating from the linear regression of the calibration curve.
-
Synthesis and Chemical Reactions
Synthesis: The synthesis of Spirotetramat-d5 is a specialized process involving isotopic labeling. While specific pathways are often proprietary, the general principle involves using a deuterated precursor for the ethyl carbonate group.[3] For example, d5-ethyl chloroformate could be reacted with the 4-hydroxy-pyrrol-2-one intermediate of Spirotetramat ("spirotetramat-enol") to form the final deuterated product.[3][16] The process requires careful purification, often by HPLC, to ensure high isotopic enrichment and chemical purity.[3]
Key Chemical Reactions: The most significant reaction for Spirotetramat-d5, mirroring its parent compound, is hydrolysis.[3]
-
Hydrolysis to Enol Form: The ethyl carbonate ester bond can be hydrolyzed, particularly under biological or certain environmental conditions, to form the corresponding enol metabolite (spirotetramat-d5-enol).[1][3] This reaction is critical as the enol form is the biologically active molecule that inhibits lipid biosynthesis.[17] Analysts must be aware of this potential conversion during sample storage and analysis, as the stability of the parent compound can be pH-dependent.[2][18]
Conclusion
Spirotetramat-d5 is more than just a deuterated molecule; it is a high-precision tool that underpins the integrity of quantitative residue analysis. Its chemical properties are nearly identical to the parent insecticide, allowing it to serve as a perfect proxy during complex analytical procedures. However, its increased mass makes it distinctly visible to a mass spectrometer, enabling the robust, self-validating quantification that is essential for food safety, environmental monitoring, and regulatory science. The principles and protocols outlined in this guide demonstrate its indispensable role in generating accurate, reliable, and trustworthy scientific data.
References
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
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ResearchGate. (n.d.). Spirotetramat — An Alternative for the Control of Parasitic Sucking Insects and its Fate in the Environment. Retrieved from [Link]
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